molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No. B1198773
CAS RN: 832-53-1
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentafluorobenzenesulfonyl chloride involves reactions under specific conditions, often catalyzed by metal complexes. For example, Kamigata et al. (1998) described the perfluorophenylation of aromatic and heteroaromatic compounds using pentafluorobenzenesulfonyl chloride in the presence of a ruthenium(II) catalyst, which proceeds with the extrusion of sulfur dioxide and hydrogen chloride to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).

Molecular Structure Analysis

The molecular structure of pentafluorobenzenesulfonyl chloride has been characterized by electron diffraction studies. Vajda and Hargittai (1983) detailed the bond lengths and angles within the molecule, noting its asymmetric molecular model where the benzene ring is rotated relative to the plane containing the S-Cl bond (Vajda & Hargittai, 1983).

Chemical Reactions and Properties

Pentafluorobenzenesulfonyl chloride participates in a variety of chemical reactions, offering routes to various functionalized compounds. For instance, Bredikhin et al. (2015) showcased its reaction with primary alkenes in solvent-free conditions, demonstrating its utility in synthesizing pentafluorobenzenesulfonyl derivatives (Bredikhin, Usatenko, Maksimov, & Platonov, 2015). Furthermore, Joseph et al. (2015) described the successful synthesis of highly ortho-substituted biaryls via cross-coupling reactions, highlighting its versatility as a cross-coupling partner (Joseph et al., 2015).

Scientific Research Applications

  • Perfluorophenylation of Aromatic Compounds : Pentafluorobenzenesulfonyl chloride reacts with benzene and thiophene derivatives in the presence of a ruthenium(II) catalyst to yield perfluorophenylated compounds (Kamigata, Yoshikawa, & Shimizu, 1998).

  • Activation of SNAr-Reactivity by Sulfonylonio Substituents : Pentafluorobenzenesulfonyl chloride is transformed into corresponding N-sulfonylpyridinium triflates. This activation allows SNAr reactions to be performed under mild conditions, offering a new path to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001).

  • Reactions with Alkenes : In the presence of a ruthenium or palladium complex, pentafluorobenzenesulfonyl chloride reacts with alkenes to produce various compounds, including (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene (Kamigata, Yoshikawa, & Shimizu, 1998).

  • Gas Chromatographic Analysis : Pentafluorobenzenesulfonyl chloride is used for the derivatization of beta-phenylethylamine in tissues and body fluids for analysis via gas chromatography (Baker, Rao, & Coutts, 1986).

  • Activation of Hydroxylic Materials : Chromophoric sulfonyl chlorides based on fluorinated carbon skeletons, including pentafluorobenzenesulfonyl chloride, are used as activating agents for agarose, aiding in the immobilization of affinity ligands and enzymes (Scouten et al., 1986).

  • Synthesis of Sulfur Perfluorophenyl Compounds : Pentafluorobenzenesulfonyl hypervalent iodonium ylide is used for preparing sulfur pentafluorophenyl compounds containing C6F5S or C6F5SO2 units (Wang et al., 2017).

  • Determination of Metabolites in Tissues and Body Fluids : Used in electron-capture gas chromatographic procedures for analyzing metabolites like p-trifluoromethylphenol in various biological samples (Urichuk et al., 1997).

properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCTEGNHXRPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232213
Record name Pentafluorobenzenesulfonyl chloride
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Molecular Weight

266.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorobenzenesulfonyl chloride

CAS RN

832-53-1
Record name 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
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Record name Pentafluorobenzenesulfonyl chloride
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Record name 832-53-1
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Record name Pentafluorobenzenesulfonyl chloride
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Record name Pentafluorobenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
N Kamigata, M Yoshikawa… - Phosphorus, Sulfur, and …, 1998 - Taylor & Francis
… reactions of pentafluorobenzenesulfonyl chloride with aromatic … the reaction of pentafluorobenzenesulfonyl chloride with 1-… reaction of pentafluorobenzenesulfonyl chloride with …
Number of citations: 2 www.tandfonline.com
A Sentissi, M Joppich, K O'Connell, A Nazareth… - Analytical …, 1984 - ACS Publications
… In this paper, we introduce pentafluorobenzenesulfonyl chloride as a new electrophoric … Pentafluorobenzenesulfonyl chloride and methyl iodide were purchased from Aldrich …
Number of citations: 23 pubs.acs.org
WH Scouten, W van Den Tweel, D Delhaes… - … of Chromatography B …, 1986 - Elsevier
… In conclusion, fluorinated chromophore sulfonyl chlorides based upon pentafluorobenzenesulfonyl chloride or tresyl chloride have proved to be excellent activating agents …
Number of citations: 12 www.sciencedirect.com
SJ Asghar, GB Baker, GA Rauw… - Journal of pharmacological …, 2001 - Elsevier
… Amphetamine was derivatized under basic conditions using pentafluorobenzenesulfonyl chloride (PFBSC) prior to analysis on a gas chromatograph equipped with a capillary column …
Number of citations: 32 www.sciencedirect.com
N Kamigata, M Yoshikawa, T Shimizu - Journal of fluorine chemistry, 1998 - Elsevier
… chlorides with alkenes and arenes in the presence of a catalytic amount of ruthenium( 11) phosphine complex, we found that the reaction of pentafluorobenzenesulfonyl chloride with …
Number of citations: 37 www.sciencedirect.com
GB Baker, TS Rao, RT Coutts - Journal of Chromatography B: Biomedical …, 1986 - Elsevier
… The method involves the use of pentafluorobenzenesulfonyl chloride for extraction and derivatization of PEA. This is followed by separation and analysis of the derivatized amine on a …
Number of citations: 32 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
TS Rao, GB Baker, RT Coutts - Biochemical pharmacology, 1986 - Elsevier
MATERIALS AND METHODS Pentafluorobenzenesulfonyl chloride (PFBSC), di-(2-ethylhexyl) phosphate (DEHPA), and TCP. HCl were obtained from the Sigma Chemical Co.(St. Louis…
Number of citations: 16 www.sciencedirect.com
WH Scouten, W van den Tweel, H Kranenburg… - Methods in …, 1987 - Elsevier
… ) and (2) pentafluorobenzenesulfonyl chloride. The triflate … reactive, but pentafluorobenzenesulfonyl chloride imparts leaving … beads with …
Number of citations: 14 www.sciencedirect.com
LJ Urichuk, LJ Aspeslet, A Holt, PH Silverstone… - … of Chromatography B …, 1997 - Elsevier
… A basic extraction of the biological sample was employed, followed by derivatization with pentafluorobenzenesulfonyl chloride. The internal standard, 2,4-dichlorophenol, was added to …
Number of citations: 22 www.sciencedirect.com

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